molecular formula C13H13ClN2O2 B13393823 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride

3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride

Cat. No.: B13393823
M. Wt: 264.71 g/mol
InChI Key: CWKFWBJJNNPGAM-UHFFFAOYSA-N
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Description

3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride is a chemical compound with the molecular formula C13H12N2O2. It is known for its unique structure, which includes an imidazole ring attached to a phenyl group through a prop-2-enoic acid linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid typically involves the reaction of imidazole with a suitable phenylprop-2-enoic acid derivative. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between imidazole and the phenylprop-2-enoic acid derivative . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity . This compound can also participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKFWBJJNNPGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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